(3R,4R)-4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
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Overview
Description
(3R,4R)-4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid is a chiral compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid typically involves several steps, starting from readily available starting materials. One common synthetic route includes:
Protection of Amino Group: The amino group of the starting material is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Methoxylation: Introduction of the methoxy group at the appropriate position using methanol and a suitable catalyst.
Formation of the Pentanoic Acid Backbone: This involves a series of reactions including alkylation and oxidation to form the desired pentanoic acid structure.
Deprotection: Removal of the Boc protecting group under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3R,4R)-4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its unique structure allows it to act as a probe for studying enzyme mechanisms and protein-ligand interactions.
Medicine
Medically, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific pathways.
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its role as an intermediate in the production of active pharmaceutical ingredients (APIs) is particularly noteworthy.
Mechanism of Action
The mechanism of action of (3R,4R)-4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry allows it to fit into active sites of enzymes or binding pockets of receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-4-Methoxy-3-aminopentanoic acid
- (3R,4R)-4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
- (3R,4R)-4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Uniqueness
Compared to similar compounds, (3R,4R)-4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid stands out due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct reactivity and interaction profiles, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(3R,4R)-4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-7(16-5)8(6-9(13)14)12-10(15)17-11(2,3)4/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHOLYBGRPTPKR-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC(=O)O)NC(=O)OC(C)(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CC(=O)O)NC(=O)OC(C)(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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